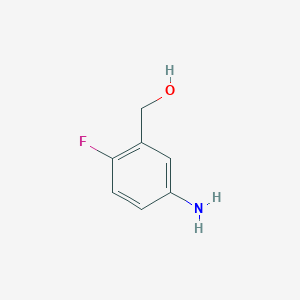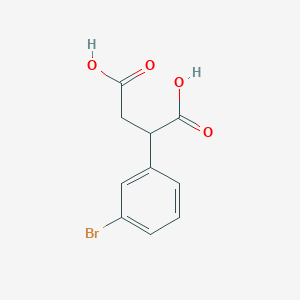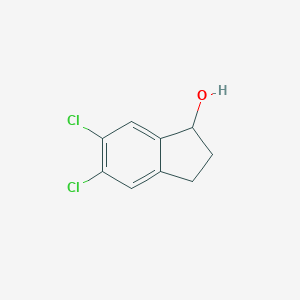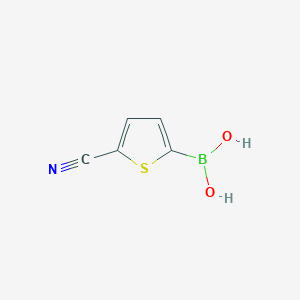
5-Cyanothiophene-2-boronic acid
Vue d'ensemble
Description
5-Cyanothiophene-2-boronic acid, also known as 5-Boronothiophene-2-carbonitrile, is a chemical compound with the molecular weight of 152.97 . It is a solid powder that is stored at temperatures between 2-8°C .
Molecular Structure Analysis
The IUPAC name for 5-Cyanothiophene-2-boronic acid is (5-cyano-1H-1lambda3-thiophen-2-yl)boronic acid . The InChI code is 1S/C5H5BNO2S/c7-3-4-1-2-5 (10-4)6 (8)9/h1-2,8-10H and the InChI key is UOTSLXXGUIRXMZ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
5-Cyanothiophene-2-boronic acid is a solid powder that is stored at temperatures between 2-8°C . Its molecular weight is 152.97 . The compound is beige to pink in color .Applications De Recherche Scientifique
Chemical Synthesis
5-Cyanothiophene-2-boronic acid is a chemical compound that is used in various chemical synthesis processes . It is a part of the Acros Organics product portfolio, which is now a Thermo Scientific Chemicals brand product .
Sensing Applications
Boronic acids, including 5-Cyanothiophene-2-boronic acid, are increasingly utilized in diverse areas of research . They are used in various sensing applications due to their interactions with diols and strong Lewis bases such as fluoride or cyanide anions . This leads to their utility in both homogeneous assays and heterogeneous detection .
Biological Labelling
The key interaction of boronic acids with diols allows their utilization in various areas, including biological labelling . This can be particularly useful in the study of biological processes and structures .
Protein Manipulation and Modification
Boronic acids, including 5-Cyanothiophene-2-boronic acid, are used for protein manipulation and modification . This can be particularly useful in the study of protein structures and functions .
Separation Technologies
Boronic acids are also used in separation technologies . They can be used for the separation of different compounds based on their interactions with the boronic acid .
Development of Therapeutics
Boronic acids are used in the development of therapeutics . They can interact with various biological molecules, which can be exploited for the development of new drugs .
Safety and Hazards
Mécanisme D'action
Target of Action
5-Cyanothiophene-2-boronic acid is primarily used as a reagent in the Suzuki-Miyaura cross-coupling reaction . The primary target of this compound is the palladium catalyst used in the reaction .
Mode of Action
In the Suzuki-Miyaura cross-coupling reaction, 5-Cyanothiophene-2-boronic acid acts as a nucleophile . The boronic acid moiety of the compound interacts with the palladium catalyst, undergoing a process known as transmetalation . This results in the formation of a new carbon-carbon bond .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction is a key biochemical pathway in which 5-Cyanothiophene-2-boronic acid is involved . This reaction is widely used in organic synthesis for the construction of carbon-carbon bonds .
Pharmacokinetics
As a laboratory reagent, it is typically handled under controlled conditions to prevent exposure and ingestion .
Result of Action
The primary result of the action of 5-Cyanothiophene-2-boronic acid is the formation of a new carbon-carbon bond via the Suzuki-Miyaura cross-coupling reaction . This enables the synthesis of a wide range of organic compounds .
Action Environment
The action of 5-Cyanothiophene-2-boronic acid is influenced by various environmental factors. For instance, the compound is sensitive to light and air . Therefore, it is typically stored in a well-ventilated place, in a tightly closed container, and at low temperatures . The reaction conditions, such as temperature and the presence of a base, also significantly influence the efficacy of the Suzuki-Miyaura cross-coupling reaction .
Propriétés
IUPAC Name |
(5-cyanothiophen-2-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BNO2S/c7-3-4-1-2-5(10-4)6(8)9/h1-2,8-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEOMEPSYIIQIND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(S1)C#N)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40400742 | |
| Record name | 5-Cyanothiophene-2-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40400742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Cyanothiophene-2-boronic acid | |
CAS RN |
305832-67-1 | |
| Record name | (5-Cyanothiophen-2-yl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=305832-67-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Cyanothiophene-2-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40400742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

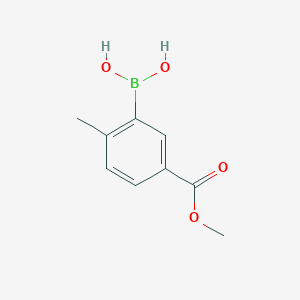
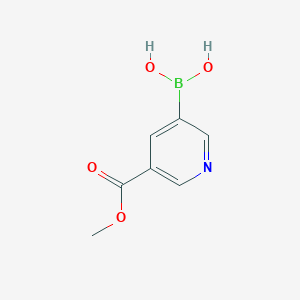
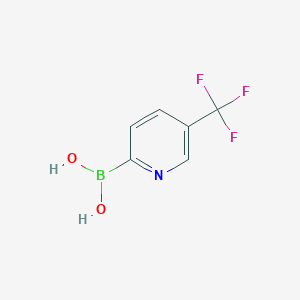
![1,3-Dihydroxy-2-methoxy-11H-benzofuro[2,3-b][1]benzopyran-11-one](/img/structure/B151738.png)
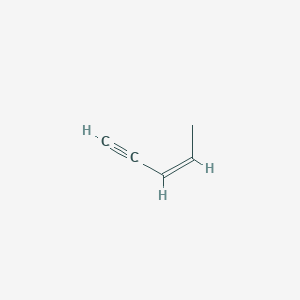


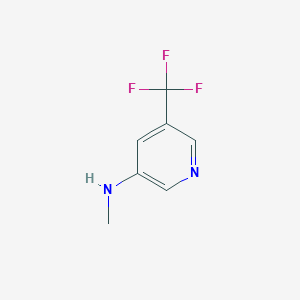
![2-methyl-4-nitro-1H-benzo[d]imidazol-5-ol](/img/structure/B151747.png)
